molecular formula C21H25NO4 B3406967 (2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 464906-18-1

(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B3406967
CAS No.: 464906-18-1
M. Wt: 355.4 g/mol
InChI Key: CZXQHQQWWIWZBN-MDWZMJQESA-N
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Description

(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is a synthetic enamide derivative of significant interest in advanced chemical and materials research. This compound features a conjugated molecular structure characterized by a 2,4-dimethoxyphenyl group attached to the amide nitrogen and a 4-butoxyphenyl substituent on the prop-2-enamide chain. Its extended aromatic system and electron-donating methoxy/butoxy groups make it a promising candidate for development in organic electronic materials, including organic semiconductors and light-emitting diodes (LEDs), where its unique electronic properties can be utilized . In the field of polymer science, structurally related N-(2-arylethyl)-2-methylprop-2-enamides have been successfully employed as key functionalized templates for the synthesis of Molecularly Imprinted Polymers (MIPs) . These polymers are advanced selective materials with great potential for environmental, food, and biomedical analyses, particularly for the selective recognition of target biomolecules . The compound's structure allows it to be investigated for modulating specific biological pathways, with research indicating that similar cinnamic acid amide derivatives can interact with targets such as nuclear factors and cytokines . The synthesis of this high-purity reagent typically involves a multi-step process, including condensation and acylation reactions, to ensure a well-defined product for research applications . This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-5-14-26-17-9-6-16(7-10-17)8-13-21(23)22-19-12-11-18(24-2)15-20(19)25-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXQHQQWWIWZBN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : (E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

The compound features a prop-2-enamide structure with two aromatic rings, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of this compound have not been extensively documented in the literature; however, its structural analogs provide insight into potential activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Study on Chalcones : A study focusing on chalcone derivatives demonstrated that certain compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of methoxy and butoxy groups may enhance their interaction with cellular targets.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been explored:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may exhibit similar anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial effects of related compounds indicate potential activity for this compound:

  • In Vitro Studies : Research has shown that derivatives with phenolic structures can possess significant antibacterial and antifungal activities. The presence of the butoxy group may enhance membrane permeability, increasing efficacy against microbial targets .

Case Studies and Research Findings

  • Chalcone Derivatives : A study published in ResearchGate explored various chalcone derivatives, noting their cytotoxic effects against multiple cancer cell lines. The findings suggest that structural modifications can significantly influence biological activity .
  • Synthesis and Characterization : Another study characterized similar compounds through X-ray crystallography, providing insights into their molecular configuration and stability—factors critical for biological activity .

Scientific Research Applications

Research indicates that chalcone derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, which can contribute to cellular damage and aging. Studies have shown that (2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide may enhance antioxidant defenses in cells .
  • Anticancer Properties : Several derivatives of chalcone have been investigated for their anticancer effects. They may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Medicinal Chemistry

  • Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific pathways involved in cancer and inflammation.
  • Pharmacological Studies : Ongoing research aims to elucidate the mechanisms of action of this compound and its derivatives, paving the way for novel therapeutic agents.

Materials Science Applications

Chalcone derivatives like this compound are also explored in materials science due to their photophysical properties:

  • Organic Photovoltaics : The compound's ability to absorb light makes it a candidate for use in organic solar cells, where it could improve energy conversion efficiencies.
  • Fluorescent Materials : Its unique structure may also allow it to be used in the development of fluorescent probes for biological imaging applications .

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that chalcone derivatives could significantly reduce oxidative stress markers in vitro. The specific derivative this compound was noted for its high efficacy compared to other compounds tested .
  • Cancer Cell Line Research : Research involving various cancer cell lines indicated that this compound could inhibit cell growth by inducing apoptosis through the activation of specific signaling pathways associated with cancer progression .
  • Inflammation Model : In vivo studies showed that administration of this chalcone derivative reduced inflammation in animal models, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural analogs include cinnamamides with variations in:

  • Aryl substituents on the cinnamoyl fragment (e.g., halogen, methoxy, trifluoromethyl).
  • Amide-linked aromatic rings (e.g., dimethoxyphenyl, trifluoromethylphenyl).
Notable Analogs:

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j): Dichlorophenyl (electron-withdrawing) and trifluoromethylphenyl groups enhance lipophilicity (log D ~4.2). Exhibits submicromolar activity against S. aureus (MIC = 0.5 µM) but notable cytotoxicity (IC50 = 15 µM) .

(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide (10) :

  • Phenyl and dimethoxyphenyl groups yield lower lipophilicity (log D ~2.8).
  • Bactericidal against S. aureus (MIC = 1.0 µM) with minimal cytotoxicity (IC50 >50 µM) .

(2E)-3-(4-chlorophenyl)-N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide :

  • Chlorophenyl and bis(trifluoromethyl)phenyl substituents.
  • Broad-spectrum activity against MRSA, E. faecalis, and mycobacteria (MIC = 0.3–0.7 µM) .

Physicochemical Properties

Lipophilicity (log D) and cytotoxicity are inversely related:

Compound Substituents (Cinnamoyl/Amide) log D Cytotoxicity (IC50, µM)
Target Compound 4-butoxyphenyl / 2,4-dimethoxy ~3.5* Not reported
3,4-Dichloro analog (2j) 3,4-Cl2 / 4-CF3 4.2 15.0
Non-chlorinated analog (10) Phenyl / 2,4-dimethoxy 2.8 >50

*Estimated using substituent contributions: butoxy (+1.0) vs. methoxy (+0.1) .

Cytotoxicity and Selectivity

  • Chlorinated derivatives (e.g., 2j, 2k) exhibit cytotoxicity (IC50 = 5–20 µM) due to high log D (>4.0) .
  • Non-chlorinated analogs (e.g., compound 10) show lower cytotoxicity (IC50 >50 µM) .
  • The target’s intermediate log D (~3.5) may balance antimicrobial activity and safety.

Key Research Findings

Chlorination vs. Alkoxy Substitution :

  • Chlorination amplifies antibacterial activity but increases cytotoxicity, while alkoxy groups (e.g., butoxy) may offer a safer profile .

Para-Substitution Preference :

  • Para-substituted cinnamamides (e.g., 4-butoxy, 4-chloro) generally outperform meta-substituted analogs in antimicrobial assays .

Dual Activity: No compound in the literature successfully combines high antimicrobial and anti-inflammatory activity, highlighting a research gap .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification of substituted phenylacetic acids followed by amidation. For example:

Esterification : React 4-butoxyphenylacetic acid with thionyl chloride to form the acid chloride intermediate.

Amidation : Couple the intermediate with 2,4-dimethoxyaniline under basic conditions (e.g., K₂CO₃) to form the enamide.

  • Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Purity Assurance : Use Thin Layer Chromatography (TLC) for reaction monitoring and silica gel column chromatography for purification. Confirm structure via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm). ¹³C NMR identifies carbonyl carbons (~165–170 ppm) .
  • Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 385.18) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Substituents alter electron density, affecting nucleophilic/electrophilic reactivity. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂, -F) : Increase electrophilicity of the enamide bond, enhancing reactivity in Michael additions .
  • Electron-Donating Groups (e.g., -OCH₃, -C₄H₉O) : Stabilize the aromatic ring, reducing oxidative degradation.
  • Structure-Activity Relationship (SAR) :
Substituent (R)Reactivity (Nucleophilic Substitution)Bioactivity (IC₅₀ in µM)
-FHigh (Electronegative)12.3 (Anticancer)
-ClModerate18.7
-OCH₃Low (Electron-donating)25.4
  • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling and assess bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can contradictory data in solubility and toxicity profiles be resolved?

  • Methodological Answer :

  • Solubility Conflicts : Discrepancies arise from solvent polarity. Use Hansen Solubility Parameters (HSP) to optimize solvents (e.g., DMSO for in vitro studies vs. aqueous buffers for pharmacokinetics) .
  • Toxicity Mitigation :
  • Low Doses (IC₅₀ < 20 µM) : Minimal toxicity (viability >85% in HEK293 cells).
  • High Doses (IC₅₀ > 50 µM) : GI disturbances observed; employ prodrug strategies (e.g., PEGylation) to enhance biocompatibility .
  • Data Validation : Cross-validate using orthogonal assays (e.g., ATP-based viability assays vs. flow cytometry) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate via Surface Plasmon Resonance (SPR) for binding affinity (KD < 1 µM) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cancer cells reveals downregulation of NF-κB and PI3K/AKT pathways .
  • Metabolomic Studies : LC-MS/MS identifies metabolites like quinone derivatives, suggesting oxidative metabolism as a key detoxification route .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Reactant of Route 2
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(2E)-3-(4-butoxyphenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

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